molecular formula C8H5Cl2NO B6159493 1,3-dichloro-2-(isocyanatomethyl)benzene CAS No. 2649064-51-5

1,3-dichloro-2-(isocyanatomethyl)benzene

Cat. No.: B6159493
CAS No.: 2649064-51-5
M. Wt: 202
InChI Key:
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Description

1,3-dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is also known as TMI and is widely used in the synthesis of polyurethanes. This compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to a benzene ring. It was first synthesized in 1937 by W. von Heyden and has since found significant applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dichloro-2-(isocyanatomethyl)benzene can be synthesized through several methodsThe reaction typically requires a catalyst and specific reaction conditions to ensure the proper substitution of chlorine atoms and the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles to form urethanes or ureas.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Addition: Alcohols or amines are commonly used nucleophiles for addition reactions with the isocyanate group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Urethanes: Formed by the reaction of the isocyanate group with alcohols.

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Scientific Research Applications

1,3-dichloro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polyurethanes, which are essential in the production of foams, coatings, adhesives, and elastomers.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of high-performance materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urethanes and ureas. The compound’s reactivity makes it useful in various chemical processes, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: An isomer of dichlorobenzene with the formula C6H4Cl2.

    3,4-Dichlorobenzyl isocyanate: Similar in structure but with different substitution patterns on the benzene ring.

Uniqueness

1,3-dichloro-2-(isocyanatomethyl)benzene is unique due to its combination of chlorine atoms and an isocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form urethanes and ureas makes it particularly valuable in the production of polyurethanes and other high-performance materials.

Properties

CAS No.

2649064-51-5

Molecular Formula

C8H5Cl2NO

Molecular Weight

202

Purity

95

Origin of Product

United States

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